molecular formula C₁₃H₁₆O₅ B1140100 1,5-Anhydro-4,6-O-benzylidene-D-glucitol CAS No. 65190-39-8

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

Cat. No.: B1140100
CAS No.: 65190-39-8
M. Wt: 252.26
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Anhydro-4,6-O-benzylidene-D-glucitol is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

The primary target of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is glycogen phosphorylase , an enzyme that plays a crucial role in glycogenolysis . This compound serves as a precursor in the synthesis of C-glycoside analogs, which are investigated as inhibitors of this enzyme .

Mode of Action

This compound interacts with its target, glycogen phosphorylase, by inhibiting its activity. This inhibition results in the reduction of glycogenolysis, the process of breaking down glycogen into glucose .

Biochemical Pathways

The compound affects the glycogenolysis pathway. By inhibiting glycogen phosphorylase, it reduces the breakdown of glycogen into glucose. This action can help regulate blood glucose levels, particularly in the context of conditions like type 2 diabetes .

Result of Action

The inhibition of glycogen phosphorylase by this compound leads to a decrease in the conversion of glycogen to glucose. This can help regulate blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Anhydro-4,6-O-benzylidene-D-glucitol can be synthesized through a multi-step process. One common method involves the conversion of 1,5-anhydro-D-glucitol to this compound using benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-4,6-O-benzylidene-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Anhydro-4,6-O-benzylidene-D-glucitol is widely used in scientific research, particularly in glycobiology. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Anhydro-4,6-O-benzylidene-D-glucitol is unique due to its specific benzylidene protection at the 4,6-positions, which makes it a valuable intermediate in the synthesis of various carbohydrate derivatives. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .

Properties

IUPAC Name

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWQNYQBBRLMC-ZLUZDFLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 1,5-Anhydro-4,6-O-benzylidene-D-glucitol a valuable starting material in nucleoside synthesis?

A1: this compound serves as a versatile chiral precursor for synthesizing modified nucleosides. Its structure allows for selective modifications at different positions, enabling the introduction of various functional groups and nucleobases. This flexibility is crucial for developing novel nucleoside analogues with potentially improved pharmacological properties. [, , , ]

Q2: Can you describe the typical synthetic steps involved in transforming this compound into nucleoside analogues?

A2: The synthesis usually begins with selective protection of the hydroxyl groups in this compound. Researchers commonly protect the 3-OH group with a tert-butyldimethylsilyl (TBDMS) group. Subsequent conversion of the 2'-OH group into a triflate derivative prepares the molecule for nucleobase introduction. Various purine or pyrimidine bases can then be coupled through nucleophilic substitution reactions. [, , ]

Q3: What are the limitations of using this compound in nucleoside synthesis?

A4: While versatile, the synthesis of nucleoside analogues from this compound can involve multi-step procedures with varying yields. The stability and biological activity of the resulting analogues can also be unpredictable and require extensive optimization. []

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